1H-Indole, 2-(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(pentafluorophenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. The addition of a pentafluorophenyl group to the indole structure enhances its chemical properties, making it a valuable compound in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2-(pentafluorophenyl)- involves several methods. One common approach is the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions . Another method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene, and potassium bicarbonate in DMF at elevated temperatures . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
1H-Indole, 2-(pentafluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(pentafluorophenyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(pentafluorophenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission. The pentafluorophenyl group enhances its binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2-(pentafluorophenyl)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
1H-Indole, 2-(trifluoromethyl)-: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in reactivity and applications.
The uniqueness of 1H-Indole, 2-(pentafluorophenyl)- lies in its enhanced chemical stability and biological activity due to the presence of the pentafluorophenyl group .
Eigenschaften
CAS-Nummer |
116993-61-4 |
---|---|
Molekularformel |
C14H6F5N |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)8-5-6-3-1-2-4-7(6)20-8/h1-5,20H |
InChI-Schlüssel |
WPYTYTWOOGJTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.